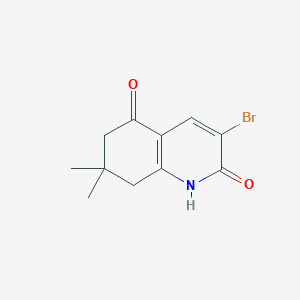

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a brominated heterocyclic compound featuring a dihydroquinoline core with two ketone groups at positions 2 and 5, a bromine atom at position 3, and two methyl groups at position 5.

Synthesis: The compound is synthesized via bromination of 4-hydroxyquinolin-2-(1H)-ones using bromine in glacial acetic acid, followed by purification via ice-water precipitation . Commercial availability is confirmed through multiple suppliers, with synonyms such as AKOS022213040 and CS-0069925 .

Properties

IUPAC Name |

3-bromo-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-11(2)4-8-6(9(14)5-11)3-7(12)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNULXJYEFKOVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable quinoline precursor.

Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Methylation: The brominated intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Cyclization: The final step involves cyclization to form the dihydroquinoline structure, often using acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the dihydroquinoline to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include various substituted quinolines depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives with altered electronic properties.

Reduction: Tetrahydroquinoline derivatives with increased saturation.

Scientific Research Applications

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes involved in cellular processes, such as kinases or proteases.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

- Bromine Position: The target compound’s bromine at C3 distinguishes it from non-halogenated analogs (e.g., QSAR derivatives) and 3-bromo-2,4-diones, which have ketones at C2/C4 instead of C2/C5 .

- Methyl Groups : The 7,7-dimethyl substitution enhances steric stability, a feature shared with the propyl-containing analog in .

- Synthetic Routes : Traditional bromination (target compound) contrasts with microwave-assisted methods () and sulfuryl chloride-mediated halogenation () .

Comparative Bioactivity :

Physicochemical and Spectral Properties

- NMR Data: The 7,7-dimethyl groups produce distinct upfield shifts in ¹H/¹³C NMR compared to propyl or non-alkylated analogs .

Biological Activity

Overview

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a member of the quinoline family, recognized for its diverse biological activities. The presence of a bromine atom and two methyl groups on its structure enhances its reactivity and potential therapeutic applications. This compound has garnered attention in medicinal chemistry for its role in developing new therapeutic agents.

- Molecular Formula : C12H12BrN

- Molecular Weight : 267.13 g/mol

- CAS Number : 1007107-51-8

Synthesis

The synthesis typically involves multi-step organic reactions:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Methylation : Methyl iodide or dimethyl sulfate is used alongside a base like potassium carbonate.

- Cyclization : Final cyclization to form the dihydroquinoline structure.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced activity due to improved binding affinity to molecular targets involved in cancer progression .

Cardioprotective Effects

In a study assessing cardioprotective properties against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, several derivatives of this compound were evaluated for their ability to maintain cell viability. Compounds such as 4i and 6a significantly increased cell viability by over 80% compared to untreated cells . This suggests that modifications to the quinoline core can lead to improved protective effects against oxidative stress and apoptosis induced by chemotherapeutic agents.

| Compound | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| Control | 100 | - |

| 4i | 81.6 ± 3.7 | >40 |

| 6a | 87.5 ± 4.3 | >40 |

| 6k | 84.3 ± 1.3 | >40 |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that quinoline derivatives can exhibit activity against various bacterial strains, including multidrug-resistant organisms . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Targets : It may inhibit kinases or proteases involved in critical signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Modulation : The compound has shown potential in reducing reactive oxygen species (ROS) production, thereby mitigating oxidative damage during cellular stress .

Case Studies

- Cardiotoxicity Model : In the doxorubicin-induced cardiotoxicity model, certain derivatives demonstrated significant protective effects against oxidative stress-induced apoptosis in cardiac cells.

- Antibacterial Studies : Several studies have reported the efficacy of quinoline derivatives against Gram-positive bacteria and fungi. Specific binding interactions with target proteins were confirmed through molecular docking studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione?

- Methodological Answer : Microwave-assisted synthesis using BiCl₃ catalysis is efficient for analogous dihydroquinoline-diones, achieving yields up to 70% (e.g., entry 5j in ). Cyclization of intermediates (e.g., conjugated enamides) in solvents like 1,2-dichloroethane (DCE) with molecular sieves improves yields to 97% (). Bromination of precursor quinolines using Br₂ in glacial acetic acid is a key step ( ).

Q. How is the bromine atom introduced into the quinoline scaffold?

- Methodological Answer : Direct bromination of 4-hydroxyquinolin-2(1H)-ones with bromine in acetic acid is a standard method. For example, bromine (30 mmol) added to 20 mmol of precursor in acetic acid yields 3-bromo derivatives after ice-water quenching ( ). Confirm regioselectivity via NMR and X-ray crystallography ( ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow UN GHS guidelines: avoid dust formation, use chemical-impermeable gloves, ensure ventilation, and prevent environmental discharge ( ). Waste disposal must comply with institutional protocols for halogenated organics.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Use SHELXL for refinement ( ) to analyze bond angles, torsion angles, and crystal packing. For example, monoclinic crystals (space group P2₁/n) with cell parameters a = 11.9005 Å, b = 5.7971 Å, and β = 93.972° provide high-resolution structural data (). Pair with DFT calculations to validate electronic environments.

Q. How to address contradictions in spectral data (e.g., NMR shifts)?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For instance, in DMSO-d₆, the methyl groups at δ = 0.92 ppm (6H, s) and CH₂ groups at δ = 2.48 ppm (s) confirm the 7,7-dimethyl configuration (). Cross-validate with IR (e.g., C=O stretches at 1650–1680 cm⁻¹) and mass spectrometry ().

Q. What methodologies evaluate the biological activity of this compound?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial testing) and computational docking studies. Analogous compounds (e.g., 4-(4-chlorophenyl)-7,7-dimethyl derivatives) show anti-diabetic activity via nanocrystal formulations studied using fluorescence and dielectric spectroscopy ( ).

Q. How to optimize reaction conditions for scalable synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.